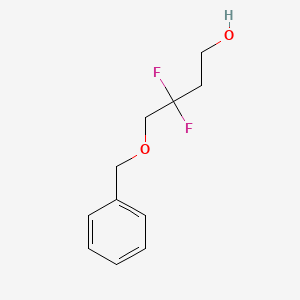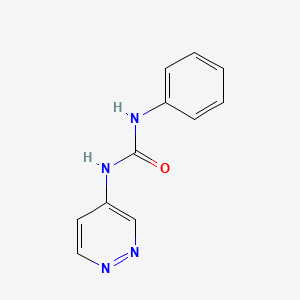
3-Chloro-5-(2-propen-1-yloxy)pyridine
Vue d'ensemble
Description
3-Chloro-5-(2-propen-1-yloxy)pyridine is an organohalide compound derived from pyridine It features an allyloxy group at the third position and a chlorine atom at the fifth position on the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-(2-propen-1-yloxy)pyridine typically involves the reaction of 3-hydroxy-5-chloropyridine with allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques could be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-5-(2-propen-1-yloxy)pyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation: The allyloxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridines.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of piperidine derivatives.
Applications De Recherche Scientifique
3-Chloro-5-(2-propen-1-yloxy)pyridine has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential precursor for the development of drugs targeting various diseases.
Agrochemicals: Used in the synthesis of compounds with pesticidal or herbicidal activity.
Material Science: Potential use in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-Chloro-5-(2-propen-1-yloxy)pyridine depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various substitution and addition reactions. In pharmaceuticals, its mechanism would depend on the target molecule it is incorporated into, potentially interacting with biological targets such as enzymes or receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloropyridine: Used in the synthesis of fungicides and insecticides.
3-Chloropyridine: Commonly used in organic synthesis.
4-Chloropyridine: Utilized in the production of pharmaceuticals and agrochemicals.
Propriétés
Numéro CAS |
223797-66-8 |
|---|---|
Formule moléculaire |
C8H8ClNO |
Poids moléculaire |
169.61 g/mol |
Nom IUPAC |
3-chloro-5-prop-2-enoxypyridine |
InChI |
InChI=1S/C8H8ClNO/c1-2-3-11-8-4-7(9)5-10-6-8/h2,4-6H,1,3H2 |
Clé InChI |
JOYYNWGQQSGJTP-UHFFFAOYSA-N |
SMILES canonique |
C=CCOC1=CC(=CN=C1)Cl |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[bis(phenylmethyl)amino]-N-(2-methoxyphenyl)acetamide](/img/structure/B8325830.png)





![Diethyl bicyclo[2.2.1]hept-5-ene-2,2-dicarboxylate](/img/structure/B8325872.png)
![2-(Benzo[1,2,5]thiadiazole-4-sulfonylamino)-4-methylbenzoic acid](/img/structure/B8325878.png)

